REACTION_CXSMILES
|
C([Li])CCC.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[CH:7]=1.C[O:14][C:15]([C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[CH2:22][CH2:21][CH2:20]2)=O.O>O1CCCC1.C(NC(C)C)(C)C>[CH2:22]1[C:23]2[C:19](=[CH:18][C:17]([C:15](=[O:14])[CH2:12][C:8]3[CH:7]=[N:6][CH:11]=[CH:10][CH:9]=3)=[CH:25][CH:24]=2)[CH2:20][CH2:21]1
|
Name
|
hexanoic solution
|
Quantity
|
39.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C2CCCC2=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.86 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)NC(C)C
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was stirred for 30 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -10°, to which
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes, to which
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 10 ml of anhydrous tetrohydrofuran
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The concentrated solution was subjected to extraction with ethylacetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was crystallized from ethylacetate-isopropylether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC(=CC=C12)C(CC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |